

# 3,4-diaminofurazan CAS number

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Compound of Interest

Compound Name: 3,4-Diaminofurazan

Cat. No.: B049099

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An In-Depth Technical Guide to 3,4-Diaminofurazan

CAS Number: 17220-38-1

## Introduction

**3,4-Diaminofurazan** (DAF), also known as 3,4-diamino-1,2,5-oxadiazole, is a heterocyclic compound with the chemical formula C<sub>2</sub>H<sub>4</sub>N<sub>4</sub>O.[1] It serves as a crucial building block and precursor in the synthesis of various advanced materials, particularly high-energy-density materials (HEDMs).[2][3] Its nitrogen-rich structure and the presence of a furazan ring contribute to its high thermal stability and positive heat of formation, making it a compound of significant interest to researchers in defense, aerospace, and materials science.[1][2] Beyond its use in energetic materials, DAF is also explored in pharmaceutical research and as a reagent in analytical chemistry.[1][4] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

# **Physicochemical Properties**

**3,4-Diaminofurazan** is a white to slightly beige or almost white crystalline powder.[1][5] It is stable under recommended storage conditions of 2-8°C.[1] A summary of its key physical and chemical properties is presented in the table below.



Property	Value	References	
CAS Number	17220-38-1	[1][6]	
Molecular Formula	C <sub>2</sub> H <sub>4</sub> N <sub>4</sub> O	[1][6]	
Molecular Weight	100.08 g/mol	[1][6]	
Appearance	White to almost white/slightly beige crystalline powder	[1][5]	
Melting Point	178 - 184 °C	[1][6]	
Density (calculated)	1.61 g/cm <sup>3</sup>	[5][7]	
Purity	≥ 97-98% (GC)	7-98% (GC) [1]	
InChI Key	JHJVSUCUNFXIHN- UHFFFAOYSA-N		
SMILES String	Nc1nonc1N		

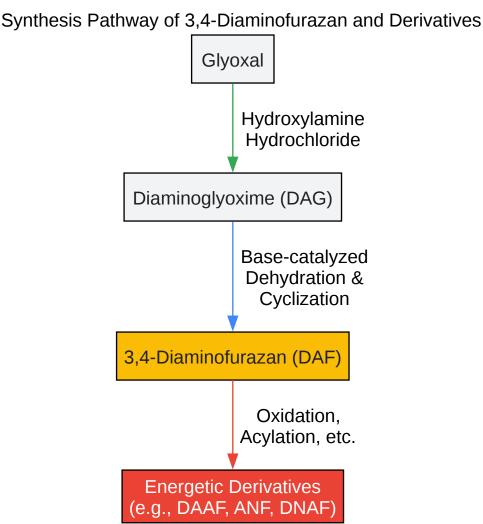
# Synthesis of 3,4-Diaminofurazan

DAF is primarily synthesized through the base-catalyzed dehydration and cyclization of diaminoglyoxime (DAG).[7] Various methods have been developed to optimize this process, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems.[7][8][9]

## **Synthesis Pathway Overview**

The general pathway for the synthesis of **3,4-Diaminofurazan** and its subsequent conversion into other energetic compounds involves the initial formation of diaminoglyoxime from precursors like glyoxal, followed by the cyclization to DAF. DAF's two reactive amino groups then serve as handles for further chemical modifications.[5][10]





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Caption: General synthesis route from Glyoxal to DAF and its derivatives.

# **Experimental Protocols**

# Protocol 1: Synthesis from Diaminoglyoxime using Potassium Hydroxide

This method involves the cyclization of diaminoglyoxime in the presence of potassium hydroxide in a high-boiling point solvent.

#### Materials:

Diaminoglyoxime (DAG)



- Potassium Hydroxide (KOH)
- Ethylene Glycol
- Ice-water mixture

#### Procedure:[5][11]

- Heat 150 mL of ethylene glycol to 120 °C in a 500 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer.[5][11]
- Sequentially add 50 g (0.42 mol) of diaminoglyoxime and 24 g (0.42 mol) of potassium hydroxide to the hot solution.[5]
- Increase the temperature of the reaction mixture to 170 °C and maintain it for 1 hour.[5]
- After the reaction is complete, cool the resulting solution to room temperature.
- Slowly pour the cooled solution into a mixture of 500 g of ice and 100 mL of water, stirring vigorously for 5 minutes.[12]
- Collect the precipitated solid crystals of **3,4-diaminofurazan** by filtration.[12]
- Wash the precipitate with 20 mL of cold water.[12]
- Dry the product in the air overnight. This procedure yields an off-white solid with a reported yield of 52%.[12]

# Protocol 2: Synthesis using a Supported Solid Alkali Catalyst

This method presents an alternative with improved yield and catalyst reusability.[8][13]

#### Materials:

- Diaminoglyoxime (DAG)
- Supported Solid Alkali Catalyst



Water

#### Procedure:[8][13]

- Combine diaminoglyoxime, the supported solid alkali catalyst, and water in a mass ratio of 1:3.5:12.5 in a suitable reaction vessel.[8][13]
- Heat the reaction mixture to 150 °C for 4 hours.[8][13]
- Following the reaction period, cool the mixture and isolate the product.
- This method has been reported to achieve a yield of up to 91.2%. The catalyst can be recovered and reused multiple times without a significant decrease in activity.[8][13]

## **Protocol 3: Microwave-Mediated Synthesis**

Microwave irradiation offers a significantly faster route for the synthesis of DAF.[7][9]

#### Materials:

- Glyoxime
- Hydroxylamine hydrochloride
- Alkali solution

#### Procedure:[9]

- One-Pot Method: Irradiate a mixture of glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave reactor.
- A reaction time of approximately 25 minutes is reported to directly produce DAF, eliminating the need to isolate the intermediate diaminoglyoxime.[2]
- This streamlined approach simplifies the purification process and can improve the overall yield.[2]

## **Experimental Workflow Diagram**



The following diagram illustrates the key steps in the conventional laboratory synthesis of **3,4- Diaminofurazan** from diaminoglyoxime.

# Experimental Workflow for DAF Synthesis 1. Heat Ethylene Glycol to 120°C 2. Add Diaminoglyoxime and KOH 3. Heat to 170°C for 1 hour 4. Cool to Room Temperature 5. Precipitate in Ice-Water Mixture 6. Filter to Collect Solid Product 7. Wash with Cold Water 8. Air Dry Overnight



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Caption: Step-by-step workflow for the synthesis of **3,4-Diaminofurazan**.

# **Applications**

The primary application of **3,4-diaminofurazan** is as a key intermediate in the synthesis of more complex, high-performance energetic materials for both military and aerospace use.[1][3]

### **Precursor for Energetic Materials**

The two highly reactive amino groups on the DAF molecule allow for its use as a foundational structure for a range of energetic compounds through reactions like oxidation and acylation.[5] [12] These derivatives often exhibit enhanced explosive performance and thermal stability compared to DAF itself.[2]

Key Energetic Derivatives:

- 3,3'-diamino-4,4'-azoxyfurazan (DAAF): Formed by the oxidation of DAF.[14] It has a higher decomposition temperature and superior detonation properties compared to DAF.[2]
- 3-amino-4-nitrofurazan (ANF): Synthesized by the oxidation of one of DAF's amino groups to a nitro group.[15] It is an important intermediate for other furazan-based energetic materials. [15]
- 3,4-dinitrofurazan (DNF)[5][12]
- 3,3'-diamino-4,4'-azofurazan (DAAzF)[5][12]



Compound	Abbreviation	Key Properties	References
3,3'-diamino-4,4'- azoxyfurazan	DAAF	Higher thermal stability (~260°C) and detonation velocity (7,680 m/s) than DAF.	[2]
3-amino-4- nitrofurazan	ANF	Critical precursor for various monofurazan derivatives.	[15]
3,3'-diamino-4,4'- azofurazan	DAAzF	Synthesized from DAF using sodium hypochlorite.	[14]
3,4-Dinitrofurazan	DNF	An energetic compound derived from DAF.	[5][12]

## **Pharmaceutical and Material Science Applications**

While the bulk of research focuses on energetic materials, DAF is also being explored in other fields:

- Pharmaceutical Research: It serves as a building block for creating novel heterocyclic compounds with potential biological activity, including anti-cancer and antibacterial properties.[1][4][5]
- Material Science: DAF is investigated for its role in creating advanced polymers and coatings, where it can impart desirable properties such as increased thermal stability and mechanical strength.[1]
- Analytical Chemistry: It can be used as a reagent in methods for detecting and quantifying nitro compounds.[1]

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